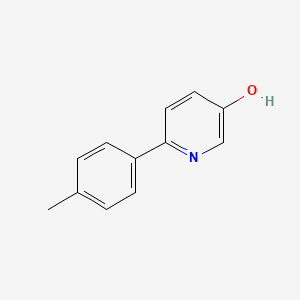

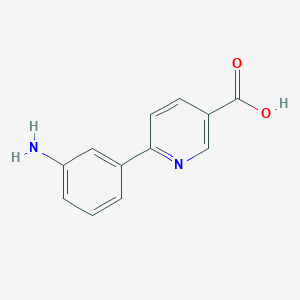

5-Hydroxy-2-(4-methylphenyl)pyridine

Overview

Description

5-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound that has been used in the synthesis of various complex structures. It has been used as a ligand of a platinum complex which showed protein kinase inhibitory action at nanomolar levels . It forms a chiral pyridinium ionic liquid on reaction with L-menthol chloromethyl ether .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .Molecular Structure Analysis

The molecular structure of this compound is established by elemental analysis, FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction .Chemical Reactions Analysis

This compound has been used in various chemical reactions. For instance, it has been used in the synthesis of [HNC 6 H 6 OH] 2 [Cu (NC 5 H 5) 4 (NbOF 5) 2] .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 185.23 .Scientific Research Applications

Oxyfunctionalization of Pyridine Derivatives

The oxyfunctionalization of pyridine derivatives using whole cells is a promising method for the preparation of various pyridin-5-ols and pyridin-N-oxides. This approach, involving Burkholderia sp. MAK1, is significant for the chemical industry, particularly for synthesizing biologically active substances and pharmaceutical products (J. Stankevičiūtė et al., 2016).

Luminescent Boron Complexes

Phenol-pyridine derivatives, when combined with boron, create compounds that exhibit bright blue luminescence both in solution and in the solid state. These properties are particularly useful for developing electroluminescent devices, indicating potential applications in lighting and display technologies (Hongyu Zhang et al., 2006).

Fluorescent Pyridine Compounds

Pyridine compounds, especially those modified with certain substituents, can exhibit high fluorescence quantum yields in both solution and the solid state. These findings suggest their utility in creating materials for optical applications, including sensors and fluorescent markers (Masayori Hagimori et al., 2019).

Corrosion Inhibition

Pyridine derivatives have been shown to act as effective corrosion inhibitors for mild steel in acidic environments. This application is critical in industries where metal preservation is vital, highlighting the compound's potential in material science and engineering (K. R. Ansari et al., 2015).

High-Performance Polymers

Pyridine and biphenyl units are crucial in synthesizing high-transparent polyimides with excellent thermal, mechanical, and optical properties. Such polymers are essential for various high-performance applications, including electronics and aerospace (Y. Guan et al., 2015).

Safety and Hazards

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Mechanism of Action

Target of Action

Similar compounds, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

For instance, hydroxypyridinones have been shown to have enhanced iron chelating properties .

Pharmacokinetics

The compound’s molecular weight (18523) suggests that it may have favorable absorption and distribution characteristics .

Result of Action

Related compounds have been shown to have significant antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be between 28°c, suggesting that temperature could potentially influence its stability .

Biochemical Analysis

Biochemical Properties

It has been suggested that it may have iron chelating properties . The compound’s coordination ability towards Fe3+ has been studied, showing that it can form complexes with Fe3+ .

Molecular Mechanism

The molecular mechanism of 5-Hydroxy-2-(4-methylphenyl)pyridine is not well-defined. It is suggested that it may interact with Fe3+ through coordination

Properties

IUPAC Name |

6-(4-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQGKMXSXYZARC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692404 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262011-31-3 | |

| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)

![(S)-tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228333.png)

![(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228334.png)

![4-[5-(2-Cyclopentyl-6-methoxy-pyridin-4-yl)-[1,2,4]oxadiazol-3-yl]-2-ethyl-6-methyl-phenol](/img/structure/B3228341.png)